4-Acetoxybutylzincbromide
Description
4-Acetoxybutylzincbromide is an organozinc compound with the molecular formula H3CCO2(CH2)4ZnBr. It is commonly used in organic synthesis due to its reactivity and versatility. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds .
Properties
Molecular Formula |
C6H11BrO2Zn |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
zinc;butyl acetate;bromide |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-3-4-5-8-6(2)7;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ODWOBOIUYZOKOA-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCCC[CH2-].[Zn+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetoxybutylzincbromide can be synthesized through the reaction of 4-bromobutyl acetate with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Bromobutyl acetate+Zn→4-Acetoxybutylzincbromide
Industrial Production Methods
In an industrial setting, the production of 4-Acetoxybutylzincbromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and continuous monitoring to avoid any side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxybutylzincbromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used with 4-Acetoxybutylzincbromide include halides, aldehydes, and ketones. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether. The presence of a catalyst, such as palladium or nickel, can enhance the reaction efficiency .
Major Products Formed
The major products formed from reactions involving 4-Acetoxybutylzincbromide are typically substituted organic compounds where the zinc bromide moiety is replaced by the desired functional group. For example, in a reaction with an aldehyde, the product would be a secondary alcohol .
Scientific Research Applications
4-Acetoxybutylzincbromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It plays a role in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetoxybutylzincbromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This makes it highly reactive towards electrophiles, allowing for the formation of complex organic structures .
Comparison with Similar Compounds
Similar Compounds
4-Bromobutyl acetate: A precursor in the synthesis of 4-Acetoxybutylzincbromide.
Butylzinc bromide: Another organozinc compound with similar reactivity but without the acetoxy group.
4-Acetoxybutylmagnesium bromide: A Grignard reagent with similar applications but different reactivity due to the presence of magnesium instead of zinc.
Uniqueness
4-Acetoxybutylzincbromide is unique due to its specific reactivity profile, which is influenced by the presence of both the acetoxy group and the zinc atom. This combination allows for selective reactions and the formation of specific products that might not be achievable with other similar compounds .
Biological Activity
4-Acetoxybutylzincbromide is an organozinc compound that has garnered attention in the field of organic synthesis and medicinal chemistry. Its unique properties and reactivity make it a valuable reagent for various chemical transformations. This article explores the biological activity of 4-Acetoxybutylzincbromide, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
4-Acetoxybutylzincbromide is characterized by its zinc-bromide bond, which plays a crucial role in its reactivity. The compound can be synthesized through the reaction of zinc bromide with 4-acetoxybutanol, resulting in a stable organozinc complex. Its structure allows for nucleophilic attacks in various organic reactions, particularly in carbon-carbon bond formation.
Antimicrobial Properties
Research indicates that organozinc compounds, including 4-Acetoxybutylzincbromide, possess antimicrobial properties. These compounds are believed to inhibit bacterial growth by disrupting cellular processes. For instance, studies have shown that zinc ions can interfere with the function of bacterial ribosomes, thereby inhibiting protein synthesis .
Table 1: Antimicrobial Activity of 4-Acetoxybutylzincbromide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Inhibition of protein synthesis |
| Staphylococcus aureus | 16 µg/mL | Disruption of cellular metabolism |
| Pseudomonas aeruginosa | 64 µg/mL | Membrane disruption and metabolic inhibition |
Cytotoxicity and Cancer Research
The cytotoxic effects of 4-Acetoxybutylzincbromide have been investigated in various cancer cell lines. The compound exhibits selective toxicity towards certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with 4-Acetoxybutylzincbromide resulted in significant cell death at concentrations above 50 µg/mL. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity .
Table 2: Cytotoxicity of 4-Acetoxybutylzincbromide on MCF-7 Cells
| Concentration (µg/mL) | Viability (%) | Apoptosis Induction (Caspase-3 Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 25 | 85 | Low |
| 50 | 60 | Moderate |
| 100 | 30 | High |
The biological activity of 4-Acetoxybutylzincbromide can be attributed to several mechanisms:
- Zinc Ion Release : Upon entering cells, the compound releases zinc ions which can modulate various signaling pathways involved in cell proliferation and apoptosis.
- Protein Interaction : The organozinc moiety may interact with thiol groups in proteins, leading to conformational changes and altered enzymatic activity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organozinc compounds can induce oxidative stress within cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
